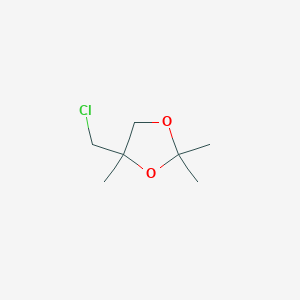

4-(Chloromethyl)-2,2,4-trimethyl-1,3-dioxolane

Description

BenchChem offers high-quality 4-(Chloromethyl)-2,2,4-trimethyl-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-2,2,4-trimethyl-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-2,2,4-trimethyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-6(2)9-5-7(3,4-8)10-6/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBUEBAUWKCJLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)(C)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Chloromethyl)-2,2,4-trimethyl-1,3-dioxolane CAS 4362-45-2 properties

Technical Whitepaper: 4-(Chloromethyl)-2,2,4-trimethyl-1,3-dioxolane (CAS 4362-45-2) – Synthesis, Properties, and Applications in Advanced Drug Development

Executive Summary

As pharmaceutical pipelines increasingly demand complex, sterically hindered aliphatic cores, the strategic use of orthogonally protected building blocks becomes paramount. 4-(Chloromethyl)-2,2,4-trimethyl-1,3-dioxolane (CAS 4362-45-2) [1] is a highly specialized, bifunctional intermediate. Featuring a robust isopropylidene acetal (acetonide) protecting a tertiary diol system and a reactive primary alkyl chloride, this compound enables the precise construction of functionalized

Chemical Identity & Structural Causality

The structural architecture of CAS 4362-45-2 is defined by three critical features that dictate its behavior in a synthetic sequence:

-

1,3-Dioxolane Ring (Acetonide): Formed via the condensation of a 1,2-diol with acetone. This ring provides exceptional stability against basic, nucleophilic, and reductive conditions, shielding the underlying diol during complex multi-step syntheses.

-

Quaternary Center at C4: The presence of both a methyl group and a chloromethyl group at the C4 position creates significant steric bulk. This steric hindrance is a calculated design choice: it prevents premature intramolecular cyclization (e.g., unwanted epoxide formation) under mildly basic conditions, a common side reaction in less substituted chlorohydrins[2].

-

Primary Alkyl Chloride: Positioned adjacent to the quaternary center, the chloromethyl group remains accessible for targeted nucleophilic substitution (S

2) reactions, allowing for the introduction of amines, azides, or thiols without disrupting the protected diol.

Synthesis & Mechanistic Pathway

The synthesis of CAS 4362-45-2 relies on the acid-catalyzed acetalization of 1-chloro-2-methylpropane-2,3-diol[3]. The precursor diol is typically accessed via the hydrolytic ring-opening of 2-(chloromethyl)-2-methyloxirane (

Mechanistic Causality: The reaction utilizes p-Toluenesulfonic acid (p-TSA) as a proton source to activate the carbonyl carbon of acetone. The primary hydroxyl group of the diol attacks the activated carbonyl, forming a hemiacetal. Subsequent acid-catalyzed dehydration generates a highly electrophilic oxocarbenium ion. The adjacent tertiary hydroxyl group then executes an intramolecular nucleophilic attack, closing the five-membered 1,3-dioxolane ring. Because acetalization is an equilibrium process, continuous azeotropic removal of water is mandatory to drive the reaction to completion according to Le Chatelier's principle.

Mechanistic workflow for the acid-catalyzed acetalization yielding CAS 4362-45-2.

Physicochemical Properties

The following table summarizes the quantitative data for CAS 4362-45-2. (Note: Boiling point and density values are structurally extrapolated based on the closely related des-methyl homolog, CAS 4362-40-7).

| Property | Value | Structural Significance |

| Chemical Formula | C | Determines mass balance in synthesis. |

| Molecular Weight | 164.63 g/mol | Critical for stoichiometric calculations. |

| CAS Registry Number | 4362-45-2 | Unique identifier for procurement and safety tracking[1]. |

| Boiling Point | ~175-185 °C (Estimated) | Enables purification via vacuum distillation. |

| Density | ~1.05 - 1.08 g/mL | Relevant for liquid-liquid extraction phase separation. |

| Solubility | Soluble in DCM, Toluene, THF; Insoluble in H | Facilitates biphasic workups and organic reactions. |

| Functional Groups | Ketal (Acetonide), Primary Alkyl Chloride | Dictates the orthogonal reactivity profile. |

Applications in Drug Development & Synthesis

In pharmaceutical development, the strategic introduction of methyl groups on aliphatic chains is frequently used to modulate lipophilicity and metabolic stability (the "magic methyl" effect). CAS 4362-45-2 serves as a direct vector for a

-

Nucleophilic Functionalization: The primary chloride can be displaced by various nucleophiles (e.g., primary/secondary amines, thiolates, or azides). The acetonide protecting group remains completely intact during these strongly basic or nucleophilic conditions.

-

Epoxide Generation: Following functionalization or direct acidic deprotection of the acetonide, the resulting free chlorohydrin can be treated with a strong base (e.g., NaOH or KOH) to induce intramolecular cyclization, yielding a highly substituted, reactive epoxide[2]. This epoxide can then undergo regioselective ring-opening to build complex Active Pharmaceutical Ingredient (API) scaffolds.

Downstream synthetic pathway converting the protected chlorohydrin into an API intermediate.

Experimental Protocols (Self-Validating Systems)

Protocol: Synthesis of 4-(Chloromethyl)-2,2,4-trimethyl-1,3-dioxolane This protocol is designed as a self-validating system. The physical collection of water serves as an in-process control (IPC) for reaction conversion.

Reagents:

-

1-Chloro-2-methylpropane-2,3-diol: 1.0 equivalent (100 mmol, 12.45 g)

-

Acetone: 3.0 equivalents (300 mmol, 17.4 g)

-

p-Toluenesulfonic acid monohydrate (p-TSA): 0.05 equivalents (5 mmol, 0.95 g)

-

Toluene: 150 mL (Reaction Solvent)

Step-by-Step Methodology:

-

System Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure the system is purged with inert gas (N

or Argon) to prevent oxidative degradation. -

Reagent Charging: Add the 1-chloro-2-methylpropane-2,3-diol, acetone, p-TSA, and toluene to the flask. Causality: Toluene is chosen because it forms a ternary azeotrope with acetone and water, allowing efficient water removal at lower reflux temperatures.

-

Reflux & Azeotropic Distillation: Heat the mixture to reflux (approx. 85-95 °C internal temperature). Monitor the Dean-Stark trap. Validation: The theoretical yield of water is 1.8 mL (100 mmol). The reaction is deemed complete when water ceases to accumulate (typically 4-6 hours).

-

Quenching: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with 50 mL of saturated aqueous NaHCO

. Causality: The basic wash neutralizes the p-TSA catalyst. Failure to remove the acid will result in reverse hydrolysis (deprotection) during solvent evaporation. -

Extraction & Drying: Separate the organic layer. Extract the aqueous layer once with 30 mL of toluene. Combine the organic layers and dry over anhydrous Na

SO -

Concentration & Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product via vacuum distillation to yield the pure 4-(chloromethyl)-2,2,4-trimethyl-1,3-dioxolane as a clear liquid.

Safety, Handling, & Storage

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area (preferably under inert gas at 2-8 °C). Acetal compounds can slowly degrade in the presence of ambient moisture and trace acids.

-

Handling: Halogenated ethers and acetals can be skin and eye irritants. Handle within a certified fume hood using appropriate PPE (nitrile gloves, safety goggles).

-

Stability: Highly stable under basic and neutral conditions. Susceptible to rapid cleavage under aqueous acidic conditions.

References

-

Title: Applications of dialysis (Synthesis of 1-chloro-2-methylpropane-2,3-diol) Source: ResearchGate URL: [Link]

Sources

An In-depth Technical Guide to 4-(chloromethyl)-2,2,4-trimethyl-1,3-dioxolane: Synthesis, Properties, and Applications in Modern Chemistry

This technical guide provides a comprehensive overview of 4-(chloromethyl)-2,2,4-trimethyl-1,3-dioxolane, a versatile chemical intermediate of significant interest to researchers and professionals in drug development and organic synthesis. Due to the limited availability of specific data for this compound, this document leverages detailed information from its close and well-documented analog, 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, to provide reliable indications of its expected properties and reactivity.

Introduction: A Versatile Building Block

The 1,3-dioxolane ring system is a fundamental structural motif in a vast array of organic compounds. It is widely recognized for its role as a protective group for carbonyls and as a chiral building block in the synthesis of complex molecules.[1] The introduction of a chloromethyl group at the 4-position of the dioxolane ring provides a reactive handle for a variety of subsequent chemical modifications, making these compounds valuable intermediates, particularly within the pharmaceutical industry.[1]

The chloromethyl group on the dioxolane ring is a key functional group that allows for a variety of subsequent chemical modifications, making these compounds highly valuable in medicinal chemistry.[1] This guide will delve into the chemical structure, physicochemical properties, synthesis, and potential applications of 4-(chloromethyl)-2,2,4-trimethyl-1,3-dioxolane, providing insights for its effective utilization in research and development.

Chemical Structure and Physicochemical Properties

The chemical structure of 4-(chloromethyl)-2,2,4-trimethyl-1,3-dioxolane consists of a five-membered 1,3-dioxolane ring with two methyl groups at the 2-position, one methyl group at the 4-position, and a chloromethyl group also at the 4-position.

Table 1: Physicochemical Properties of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane (CAS: 4362-40-7)

| Property | Value | Source |

| Molecular Formula | C6H11ClO2 | [2][3][4] |

| Molecular Weight | 150.60 g/mol | [4] |

| Boiling Point | 156-158 °C | |

| Density | 1.063 g/mL at 25 °C | |

| Refractive Index | n20/D 1.434 | |

| Flash Point | 53.3 °C (127.9 °F) - closed cup | |

| InChI Key | BNPOTXLWPZOESZ-UHFFFAOYSA-N | [2][3] |

| SMILES String | CC1(C)OCC(CCl)O1 |

Synthesis of 4-(chloromethyl)-1,3-dioxolanes: A Mechanistic Approach

The synthesis of 4-(chloromethyl)-1,3-dioxolanes is typically achieved through the acid-catalyzed ketalization of 3-chloropropane-1,2-diol with an appropriate ketone.[1][5] In the case of 4-(chloromethyl)-2,2,4-trimethyl-1,3-dioxolane, the starting materials would be 3-chloropropane-1,2-diol and acetone, with a subsequent methylation step or by starting with a methylated diol. The general and well-established synthesis for the 2,2-dimethyl analog provides a robust framework.

The causality behind this experimental choice lies in the efficiency of the acid-catalyzed reaction to form the cyclic ketal. The use of a Dean-Stark apparatus is crucial for driving the reaction to completion by removing the water formed during the reaction, thus shifting the equilibrium towards the product side.

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 4-(chloromethyl)-1,3-dioxolanes.

Caption: General workflow for the synthesis of 4-(chloromethyl)-1,3-dioxolanes.

Detailed Experimental Protocol (Adapted for 4-(chloromethyl)-2,2,4-trimethyl-1,3-dioxolane)

This protocol is adapted from the well-established synthesis of the 2,2-dimethyl analog. To synthesize the target compound, one would start with 1-chloro-2,3-dihydroxy-2-methylpropane.

Materials:

-

1-chloro-2,3-dihydroxy-2-methylpropane (1.0 mol)

-

Acetone (1.2 mol)

-

p-Toluenesulfonic acid (catalytic amount, e.g., 0.01 mol)

-

Toluene (as solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-chloro-2,3-dihydroxy-2-methylpropane, acetone, and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the mixture to reflux. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been separated.[1]

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the toluene solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation to yield pure 4-(chloromethyl)-2,2,4-trimethyl-1,3-dioxolane.[1]

Applications in Research and Drug Development

The presence of the reactive chloromethyl group makes 4-(chloromethyl)-2,2,4-trimethyl-1,3-dioxolane a valuable intermediate in various synthetic applications, particularly in the pharmaceutical industry.

Intermediate in Prodrug Synthesis

One of the key applications of similar dioxolane derivatives is in the synthesis of prodrugs. The chloromethyl group can react with carboxylic acid moieties of drugs to form acyloxymethyl ester prodrugs. This modification can enhance the lipophilicity of the parent drug, potentially improving its absorption and pharmacokinetic profile.[6]

The dioxolane moiety can also introduce a dual-release mechanism, combining enzyme-mediated hydrolysis of the ester linkage with pH-sensitive cleavage of the ketal group, offering a strategy for targeted or controlled drug release.[6]

Caption: Logical workflow for the application of 4-(chloromethyl)-1,3-dioxolanes in prodrug synthesis.

Chiral Building Block

Chiral derivatives of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane are utilized as building blocks in the synthesis of enantiomerically pure compounds. For instance, the (R)-(+)-enantiomer is used in the preparation of the orally active antifungal agent ketoconazole.[7] Given the structural similarity, the chiral counterparts of 4-(chloromethyl)-2,2,4-trimethyl-1,3-dioxolane could serve as valuable chiral synthons.

Analytical Techniques

The characterization and purity assessment of 4-(chloromethyl)-2,2,4-trimethyl-1,3-dioxolane would rely on standard analytical techniques. For its analog, 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, chiral capillary gas chromatography has been established for the separation and determination of its enantiomers.[8] Detection is typically performed using a hydrogen flame ionization detector.[8] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry are also essential for structural elucidation.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-(chloromethyl)-2,2,4-trimethyl-1,3-dioxolane. Based on the data for its analog, it is expected to be a flammable liquid and vapor and may be toxic if swallowed.[4]

General Handling Precautions:

-

Use in a well-ventilated area and avoid inhalation of vapors.[9]

-

Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and protective clothing.[9]

-

Store in a cool, dry, and well-ventilated area in a tightly closed container.[9][10]

-

Ground and bond containers and receiving equipment to prevent static discharges.[9]

In case of accidental release, remove all ignition sources and contain the spill with an absorbent material.[9]

Conclusion

4-(chloromethyl)-2,2,4-trimethyl-1,3-dioxolane is a promising chemical intermediate with significant potential in organic synthesis and drug development. While specific data for this compound is limited, a comprehensive understanding of its properties, synthesis, and applications can be derived from its well-studied analog, 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. Its reactive chloromethyl group and the inherent properties of the dioxolane ring make it a versatile tool for chemists to construct complex molecules and design novel therapeutic agents. Further research into the specific properties and reactivity of the title compound is warranted to fully explore its potential.

References

- BenchChem. (n.d.). Technical Guide to 4-(Chloromethyl)-2-ethyl-1,3-dioxolane and Related Compounds.

- Apollo Scientific. (2022, May 15). (S)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane 97.

- Molbase. (n.d.). Synthesis of 4-chloromethyl-2-(4-chlorophenylmethyl)-2-phenyl-1,3-dioxolane.

- NIST. (n.d.). 1,3-Dioxolane, 4-(chloromethyl)-2,2-dimethyl-.

- EPA. (2025, October 15). 1,3-Dioxolane, 4-(chloromethyl)-2,2-dimethyl- Properties.

- NIST. (n.d.). 1,3-Dioxolane, 4-(chloromethyl)-2,2-dimethyl-.

- PubMed. (2023, December 15). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane].

- PubChem. (n.d.). 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane.

- BenchChem. (n.d.). Application Notes and Protocols for Prodrug Synthesis Using 4-(Chloromethyl)-2-ethyl-1,3-dioxolane.

- TCI Chemicals. (2025, May 6). SAFETY DATA SHEET - 2-Chloromethyl-1,3-dioxolane.

- Spectrum Chemical. (2020, December 23). SAFETY DATA SHEET - 1,3-Dioxolane.

- ChemicalBook. (2026, January 13). (R)-(+)-4-CHLOROMETHYL-2,2-DIMETHYL-1,3-DIOXOLANE.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,3-Dioxolane, 4-(chloromethyl)-2,2-dimethyl- [webbook.nist.gov]

- 3. 1,3-Dioxolane, 4-(chloromethyl)-2,2-dimethyl- [webbook.nist.gov]

- 4. 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | C6H11ClO2 | CID 20374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. (R)-(+)-4-CHLOROMETHYL-2,2-DIMETHYL-1,3-DIOXOLANE | 57044-24-3 [chemicalbook.com]

- 8. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. tcichemicals.com [tcichemicals.com]

- 11. spectrumchemical.com [spectrumchemical.com]

3-Chloro-2-methyl-1,2-propanediol Acetone Ketal: Nomenclature, Synthesis, and Pharmaceutical Applications

Executive Summary & Chemical Identity

In the landscape of advanced drug development and complex organic synthesis, the protection of reactive functional groups is paramount. 3-Chloro-2-methyl-1,2-propanediol acetone ketal is a highly specialized, orthogonally protected building block derived from its parent diol, 3-chloro-2-methyl-1,2-propanediol[1]. By masking the 1,2-diol system as a 1,3-dioxolane ring, chemists can safely perform aggressive nucleophilic substitutions at the adjacent chloromethyl group without risking unwanted intramolecular epoxidation or cross-linking.

Because this compound is utilized across various niches—from the synthesis of multi-armed polyethylene glycol (PEG) delivery systems[2] to the generation of specific active pharmaceutical ingredients (APIs)—it is referred to by multiple synonyms in literature and commercial catalogs.

Table 1: Chemical Nomenclature and Synonyms

| Category | Nomenclature / Synonym |

| IUPAC / Systematic Name | 4-(Chloromethyl)-2,2,4-trimethyl-1,3-dioxolane |

| Common Name | 3-Chloro-2-methyl-1,2-propanediol acetone ketal |

| Alternative Common Name | 3-Chloro-2-methyl-1,2-propanediol acetonide[3] |

| Industry Synonym | 1-Chloro-2-methyl-2,3-propanediol acetonide |

| Chemical Abstracts Name | 1,3-Dioxolane, 4-(chloromethyl)-2,2,4-trimethyl- |

| Parent Diol CAS Number | 597-33-1[4] |

Mechanistic Rationale: The Role of Acetonide Protection

The Causality of Protection:

The parent molecule, 3-chloro-2-methyl-1,2-propanediol, presents a distinct chemoselectivity challenge. It contains a highly electrophilic chloromethyl group adjacent to a primary and a tertiary hydroxyl group. If this unprotected diol is subjected to basic conditions or strong nucleophiles (such as amines or thiolates) during API synthesis, the hydroxyl oxygen can act as an internal nucleophile. This triggers an intramolecular

Converting the 1,2-diol into an acetone ketal (acetonide) completely mitigates this risk. The resulting 1,3-dioxolane ring provides robust, orthogonal protection. It is highly stable to basic conditions, strong nucleophiles, and organometallic reagents, yet it can be cleanly and selectively cleaved later under mild aqueous acidic conditions.

Reaction pathway for the synthesis of 3-chloro-2-methyl-1,2-propanediol acetonide.

Experimental Protocol: Self-Validating Transacetalization

While traditional ketalization utilizes plain acetone and a Dean-Stark trap to remove water, the modern, self-validating protocol utilizes 2,2-dimethoxypropane (DMP) .

Experimental Causality: DMP acts as both the acetonide source and a chemical water scavenger. Instead of water, the reaction produces methanol. Because methanol has a significantly lower boiling point than the reactants, it is easily removed from the reaction matrix via simple distillation. This drives the equilibrium entirely to the right (Le Chatelier's principle) and prevents the reversible hydrolysis of the ketal.

Step-by-Step Methodology

-

Initiation: Dissolve 3-chloro-2-methyl-1,2-propanediol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of anhydrous p-toluenesulfonic acid (p-TsOH, 0.05 eq).

-

Propagation & Distillation: Stir the mixture at 40 °C. Equip the reactor with a short-path distillation head to continuously remove the methanol byproduct, pushing the transacetalization to completion.

-

In-Process Control (IPC): Monitor the reaction via GC-MS. The system is self-validating when the parent diol peak strictly transitions to the heavier ketal mass without the appearance of epoxide degradation products.

-

Quenching (Critical Step): Once conversion is >99%, quench the acid catalyst by adding triethylamine (0.1 eq) or washing with saturated aqueous

. Causality: Failing to neutralize the acid prior to concentration will cause the ketal to cleave as the solvent evaporates and the acid concentrates. -

Isolation: Concentrate the organic layer under reduced pressure. Purify the crude 4-(chloromethyl)-2,2,4-trimethyl-1,3-dioxolane via vacuum distillation to obtain a pure, colorless liquid.

Step-by-step experimental workflow for acetonide synthesis and validation.

Analytical Validation & Quantitative Data

To ensure the trustworthiness of the synthesized batch before deploying it in downstream API synthesis, rigorous analytical validation is required. The table below summarizes the expected quantitative spectral data used to confirm the formation of the 1,3-dioxolane ring.

Table 2: Analytical Validation Markers for the Acetonide

| Analytical Method | Target Signal / Fragment | Diagnostic Assignment |

| 1H NMR (CDCl3) | Acetonide gem-dimethyl protons (confirms ketalization) | |

| 1H NMR (CDCl3) | C4-Methyl group | |

| 1H NMR (CDCl3) | Chloromethyl (-CH2Cl) protons | |

| 1H NMR (CDCl3) | Dioxolane ring (-CH2O-) protons | |

| GC-MS (EI) | m/z 149 / 151 | [M - CH3]+ (Loss of methyl, typical diagnostic for acetonides) |

| GC-MS (EI) | m/z 43 | Acetyl cation / Acetone fragment |

Applications in Advanced Drug Delivery

The primary utility of 4-(chloromethyl)-2,2,4-trimethyl-1,3-dioxolane lies in its ability to act as a stable, branched linker in macromolecular drug delivery systems.

For instance, in the development of eight-armed polyethylene glycol (PEG) derivatives [2], researchers require highly symmetrical, multi-functional hubs to attach APIs (like paclitaxel or budesonide) to increase their aqueous solubility and extend their half-life in the bloodstream. The protected chloromethyl group serves as the initial attachment point to the PEG core via nucleophilic substitution. Once the core is assembled, the acetonide is cleaved using mild aqueous acid (e.g., trifluoroacetic acid or dilute HCl), unmasking the two hydroxyl groups. These newly freed hydroxyls are then functionalized with the target drug molecules, effectively doubling the drug-loading capacity at each branch point.

References

Sources

- 1. 3-Chloro-1,2-propanediol | C3H7ClO2 | CID 7290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104877127A - Eight-armed polyethylene glycol derivative, preparation method and related biological substance modified by derivative - Google Patents [patents.google.com]

- 3. clearsynth.com [clearsynth.com]

- 4. echemi.com [echemi.com]

- 5. 2-(Chloromethyl)-2-methyloxirane | 598-09-4 | Benchchem [benchchem.com]

Solubility of 4-(chloromethyl)-2,2,4-trimethyl-1,3-dioxolane in organic solvents

An In-depth Technical Guide to the Solubility of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane in Organic Solvents

Executive Summary

This technical guide provides a comprehensive overview of the solubility of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane in organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, the physicochemical properties of the compound, and predictive assessments of its behavior in various solvent classes. Recognizing the scarcity of published quantitative data, this guide offers detailed, step-by-step experimental protocols for the accurate determination of solubility, empowering researchers to generate reliable data in their own laboratory settings. The methodologies described are designed to be self-validating, ensuring scientific integrity. This guide is structured to serve as a practical and authoritative resource, bridging the gap between theoretical understanding and empirical application.

Introduction to 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane

Nomenclature and Structure

4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane is a heterocyclic organic compound. It features a five-membered dioxolane ring with a chloromethyl substituent at the 4-position and two methyl groups at the 2-position.[1][2][3][4] The presence of both a polar chloromethyl group and ether linkages, as well as nonpolar methyl groups, results in a molecule with intermediate polarity, which is a key determinant of its solubility characteristics.

Note on Nomenclature: The user's request specified "4-(chloromethyl)-2,2,4-trimethyl-1,3-dioxolane". However, the widely studied and commercially available compound with a chloromethyl group on the dioxolane ring is 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. This guide will focus on the latter, as it aligns with the available scientific literature and is the compound most likely to be of interest to researchers in this field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO₂ | [1][3][4] |

| Molecular Weight | 150.60 g/mol | [1][3][4] |

| Appearance | Clear, colorless to light yellow liquid | [2] |

| Density | 1.063 g/mL at 25 °C | [1][2] |

| Boiling Point | 156-158 °C | [1][2] |

| Flash Point | 53.3 °C (closed cup) | [1] |

| Refractive Index | n20/D 1.434 | [1][2] |

Industrial and Research Significance

4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane serves as a versatile building block in organic synthesis. The dioxolane moiety can act as a protecting group for diols, while the reactive chloromethyl group allows for a variety of nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Theoretical Framework of Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like".[5] This means that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.[5]

Polarity and Intermolecular Forces

The polarity of a molecule is determined by the distribution of electron density across its structure. 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane possesses both polar and nonpolar characteristics. The C-Cl bond and the C-O ether linkages are polar, creating dipole moments. The methyl groups and the carbon backbone are nonpolar. The overall polarity is a vector sum of these individual bond dipoles.

The primary intermolecular forces at play for this molecule are:

-

Dipole-dipole interactions: Arising from the polar C-Cl and C-O bonds.

-

Van der Waals forces (London dispersion forces): Present in all molecules, and significant for the nonpolar hydrocarbon portions.

The ability of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane to engage in these interactions will dictate its solubility in different organic solvents.

Solubility Profile of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane

Predicted Solubility in Organic Solvents

Based on its molecular structure, a qualitative prediction of the solubility of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane in various classes of organic solvents can be made.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited. While the nonpolar parts of the molecule will interact favorably with these solvents, the polar groups will be less effectively solvated.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): Good solubility is predicted in these solvents. Their polarity is sufficient to solvate the polar regions of the molecule, and they can also interact with the nonpolar regions.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected. These solvents can engage in dipole-dipole interactions. However, the absence of a hydrogen bond donor on 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane means it cannot fully participate in the hydrogen bonding network of these solvents.

Solvent Classification and Selection

For experimental determination, a selection of solvents from different classes should be chosen to build a comprehensive solubility profile.

| Solvent Class | Example Solvents | Predicted Solubility |

| Nonpolar | Hexane, Cyclohexane, Toluene | Low to Moderate |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane, THF | High |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High |

Experimental Determination of Solubility

The following protocols provide robust methods for the quantitative determination of solubility.

Isothermal Saturation Method (Gravimetric Analysis)

This method involves creating a saturated solution at a constant temperature and then determining the mass of the dissolved solute.

-

Preparation: Add an excess of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane to a known volume of the selected organic solvent in a sealed vial. An excess is present if a separate liquid phase of the solute is visible.

-

Equilibration: Place the vial in a temperature-controlled shaker or on a stirrer at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has settled, or centrifuge the vial to separate the phases.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant (the solvent layer) using a calibrated pipette.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solute.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the solute residue.

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

Data Interpretation and Reporting

Solubility data should be reported in grams per liter (g/L) or moles per liter (mol/L) at a specified temperature. It is crucial to report the temperature at which the solubility was determined, as solubility is temperature-dependent. The results can be presented in a table for easy comparison across different solvents.

Safety Precautions

4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane is a flammable liquid and is toxic if swallowed.[1] All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.[1] Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

While published data on the solubility of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane in a wide range of organic solvents is limited, its molecular structure suggests good solubility in polar aprotic solvents and moderate solubility in polar protic and some nonpolar solvents. This guide provides the theoretical foundation and detailed experimental protocols necessary for researchers to accurately determine the solubility of this compound in their solvents of interest. The application of the described methodologies will enable the generation of reliable data, aiding in the optimization of synthetic routes, purification processes, and formulation development.

References

-

ACS Publications. (2014). Synthesis and Optical Properties of Dioxolane-Functionalized Hexacenes and Heptacenes. Journal of Organic Letters. Retrieved from [Link]

-

AIChE. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Faculty of Pharmacy, Assiut University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3-Dioxolane from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation. Retrieved from [Link]

-

Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Dioxolane, 4-(chloromethyl)-2,2-dimethyl-. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,4-Trimethyl-1,3-dioxolane. Retrieved from [Link]

Sources

- 1. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE | 4362-40-7 [chemicalbook.com]

- 3. 1,3-Dioxolane, 4-(chloromethyl)-2,2-dimethyl- [webbook.nist.gov]

- 4. 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | C6H11ClO2 | CID 20374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

Application Note & Protocol: Strategic Acetalization of 3-Chloro-2-methyl-1,2-propanediol

Introduction: Synthetic Utility and Strategic Importance

3-Chloro-2-methyl-1,2-propanediol is a valuable trifunctional building block in organic synthesis. The presence of a primary chloride, a secondary hydroxyl group, and a tertiary hydroxyl group offers a platform for selective chemical modifications. Acetalization, specifically the formation of a cyclic acetal (a 1,3-dioxolane derivative), serves as a robust strategy to selectively protect the diol functionality. This protection allows for subsequent nucleophilic substitution reactions at the primary chloride without interference from the hydroxyl groups. The resulting 4-(chloromethyl)-4-methyl-1,3-dioxolane derivatives are crucial intermediates in the synthesis of pharmaceuticals and other complex organic molecules, where the protected diol can be deprotected under acidic conditions when desired.[1]

This document provides a comprehensive guide to the reaction conditions, a detailed experimental protocol, and a mechanistic exploration of the acetalization of 3-chloro-2-methyl-1,2-propanediol, primarily focusing on its reaction with acetone to yield 4-(chloromethyl)-4,5,5-trimethyl-1,3-dioxolane.

The Chemical Transformation: An Overview

The reaction involves the acid-catalyzed condensation of 3-chloro-2-methyl-1,2-propanediol with a carbonyl compound, such as acetone. This process is a reversible equilibrium reaction that produces the desired cyclic acetal (in this case, a ketal) and water as a byproduct.[2] To achieve high yields, the equilibrium must be shifted towards the products, which is typically accomplished by removing water as it is formed.[3][4]

General Reaction Scheme:

The Engine of the Reaction: Acid-Catalyzed Mechanism

The formation of an acetal from a diol and a ketone is a multi-step process that requires an acid catalyst to increase the electrophilicity of the carbonyl carbon.[5][6] Alcohols are weak nucleophiles and add slowly to carbonyls under neutral conditions, but the reaction is rapid in the presence of acid.[5]

The mechanism proceeds as follows:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, creating a highly electrophilic oxonium ion intermediate.[3][7]

-

First Nucleophilic Attack: One of the hydroxyl groups of the diol acts as a nucleophile, attacking the activated carbonyl carbon.[3]

-

Deprotonation: A base (like the solvent or another alcohol molecule) removes a proton from the newly added hydroxyl group, forming a neutral hemiacetal intermediate.[3][7]

-

Protonation of the Hemiacetal Hydroxyl: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[5][7]

-

Loss of Water: The protonated hydroxyl group departs as a water molecule, facilitated by the lone pair of electrons on the adjacent oxygen, forming a new, highly stabilized oxonium ion.[2][3]

-

Second Nucleophilic Attack (Intramolecular): The second hydroxyl group of the diol attacks the electrophilic carbon in an intramolecular cyclization step.[3]

-

Final Deprotonation: The catalyst is regenerated by the removal of the final proton, yielding the neutral cyclic acetal product.[8]

Critical Reaction Parameters: A Guide to Optimization

The success of the acetalization reaction hinges on the careful control of several key parameters.

-

Acid Catalyst: Both Brønsted and Lewis acids can catalyze the reaction.[9] Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl).[10] Solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) or Nafion-H can also be used, offering the advantage of easier removal from the reaction mixture.[4][11] The catalyst loading is typically low, often in the range of 0.1 to 1 mol%.[10]

-

Carbonyl Source: For the synthesis of the target 4-(chloromethyl)-4,5,5-trimethyl-1,3-dioxolane, acetone is used. Acetone can serve as both the reactant and, in excess, the solvent. However, using a non-polar solvent is generally preferred for azeotropic water removal. A slight excess of the carbonyl compound (e.g., 1.2 equivalents) is often used to drive the reaction forward.[1]

-

Solvent and Water Removal: This is arguably the most critical aspect of the reaction. Since acetalization is reversible, the water produced must be continuously removed to drive the equilibrium towards the product.[2][3] The most common method is azeotropic distillation using a Dean-Stark apparatus.[12][13] A solvent that forms a low-boiling azeotrope with water, such as toluene or benzene, is ideal. The solvent-water azeotrope boils, condenses, and collects in the trap, where the denser water separates and the lighter organic solvent returns to the reaction flask.[12][14]

-

Temperature: The reaction is typically conducted at the reflux temperature of the chosen solvent to facilitate the azeotropic removal of water.[14] For a toluene-based system, this corresponds to a temperature of approximately 110-111 °C.

| Parameter | Recommended Condition | Rationale / Causality |

| Reactant | 3-Chloro-2-methyl-1,2-propanediol | The diol substrate. |

| Carbonyl | Acetone (1.2 - 2.0 eq.) | Forms the five-membered dioxolane ring. A slight excess helps drive the equilibrium. |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) | Effective, inexpensive, and common Brønsted acid catalyst.[1][11] |

| Solvent | Toluene | Forms a low-boiling azeotrope with water, enabling efficient removal via a Dean-Stark trap.[1][12] |

| Apparatus | Dean-Stark Trap & Reflux Condenser | Essential for the physical separation and removal of water to drive the reaction to completion.[13][15] |

| Temperature | Reflux (~111 °C for Toluene) | Ensures continuous azeotropic distillation of water. |

| Reaction Time | 2-6 hours (monitor by TLC/GC) | Time required for complete water collection in the Dean-Stark trap. |

Experimental Protocol: Synthesis of 4-(chloromethyl)-4,5,5-trimethyl-1,3-dioxolane

This protocol is adapted from established procedures for the synthesis of analogous chloromethyl-dioxolanes.[1]

Materials:

-

3-chloro-2-methyl-1,2-propanediol (1.0 mol, 126.57 g)

-

Acetone (1.2 mol, 69.7 g, 88 mL)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 mol, 1.9 g)

-

Toluene (400 mL)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

1 L round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Setup: To a 1 L round-bottom flask equipped with a magnetic stir bar, add 3-chloro-2-methyl-1,2-propanediol (126.57 g), acetone (88 mL), and toluene (400 mL).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (1.9 g) to the mixture.

-

Reaction: Assemble the Dean-Stark apparatus and reflux condenser. Heat the reaction mixture to a gentle reflux using the heating mantle. Stirring should be maintained throughout the reaction.

-

Monitoring: Water will begin to collect in the graduated arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until the theoretical amount of water (1.0 mol, ~18 mL) has been collected and no more water is being formed. This typically takes 2-6 hours. The reaction can also be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting diol.

-

Workup - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel. Wash the organic layer with 100 mL of saturated sodium bicarbonate solution to neutralize the p-TsOH catalyst.[1][18] Be cautious of potential CO₂ evolution.

-

Workup - Washing: Wash the organic layer sequentially with 100 mL of water and then 100 mL of brine to remove residual salts.[18]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[14] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield the pure 4-(chloromethyl)-4,5,5-trimethyl-1,3-dioxolane.

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause | Recommended Solution |

| Incomplete Reaction | 1. Insufficient reaction time.2. Inactive catalyst.3. "Wet" reagents or solvent. | 1. Continue reflux until no more water collects.2. Use fresh p-TsOH.3. Ensure all reagents and solvents are anhydrous. |

| Low Yield | 1. Reversible reaction equilibrium not fully shifted.2. Product loss during workup.3. Hydrolysis during workup. | 1. Ensure complete removal of water.2. Perform extractions carefully; avoid vigorous shaking that can cause emulsions.3. Ensure the acid catalyst is fully neutralized with NaHCO₃ before aqueous washes.[18] |

| Emulsion during Workup | Formation of soaps or surfactants, especially if the pH is too high. | Add brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period.[18] |

| Product Hydrolysis on Silica Gel | Silica gel is acidic and can hydrolyze the acetal during column chromatography.[18] | If chromatography is necessary, deactivate the silica gel by pre-flushing with an eluent containing 1-2% triethylamine, or use neutral alumina.[18] |

References

-

OpenStax. (2023, September 20). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. Organic Chemistry. [Link]

-

Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]

-

Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. [Link]

-

ResearchGate. (2025, August 20). Acid catalyzed acetalization of aldehydes with diols resulting into the formation of fragrant cyclic acetals. [Link]

-

Grokipedia. Dean–Stark apparatus. [Link]

-

Wikipedia. Acetal. [Link]

-

Sakamoto, F., et al. (1984). A Convenient and Practical Preparation of 4-Chloromethyl-5-methyl-1, 3-dioxol-2-one. Chemical and Pharmaceutical Bulletin. [Link]

-

Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

-

Leah4sci. (2018, March 21). Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones. YouTube. [Link]

-

List, B., et al. (2015). Resolution of Diols via Catalytic Asymmetric Acetalization. Journal of the American Chemical Society. [Link]

- Kocienski, P. J. (2005). Protective Groups. Thieme. (Link not available, general reference to a standard text).

-

Wikipedia. Dean–Stark apparatus. [Link]

-

ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

- Google Patents.

- Google Patents. Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one.

-

Wadegati. DEAN & STARK APPARATUS. [Link]

-

Jeulin. Dean Stark Apparatus | Le Laborantin. [Link]

-

RSC Education. Dean-Stark apparatus. [Link]

- Google Patents. Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone.

-

MDPI. (2020, April 9). Bio-Based Solvents and Gasoline Components from Renewable 2,3-Butanediol and 1,2-Propanediol: Synthesis and Characterization. [Link]

-

Reddit. (2022, March 26). Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why?[Link]

-

Organic Chemistry Portal. (2019, October 9). Acetal synthesis by acetalization or ring closure. [Link]

-

Chemistry Steps. (2025, July 6). Formation and Reactions of Acetals. [Link]

-

Organic Chemistry Portal. Dimethyl Acetals. [Link]

-

Academia.edu. Remarkably efficient deprotection of cyclic acetals and ketals. [Link]

-

ResearchGate. (2004). A Simple, Efficient and General Procedure for Acetalization of Carbonyl Compounds and Deprotection of Acetals under the Catalysis of Indium(III) Chloride. [Link]

-

Organic Chemistry Portal. Acetal synthesis by acetalization or ring closure. [Link]

- Google Patents. CN102229523B - Preparation method of 3-chloro-1,2-propanediol.

-

INCHEM. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). [Link]

-

Borregaard. 3-CHLORO-1,2- PROPANEDIOL (CPD). [Link]

-

European Patent Office. EP 0224246 A2 - Process for preparing 3-chloro-1, 2-propanediol. [Link]

-

Organic Syntheses. β-CHLOROPROPIONALDEHYDE ACETAL. [Link]

-

SciELO. SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Acetal - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US8829206B2 - Production of cyclic acetals or ketals using solid acid catalysts - Google Patents [patents.google.com]

- 5. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]

- 6. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. grokipedia.com [grokipedia.com]

- 13. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]

- 16. DEAN & STARK APPARATUS - Wadegati [wadegati.com]

- 17. jeulin.com [jeulin.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Nucleophilic Substitution of 4-(chloromethyl)-2,2,4-trimethyl-1,3-dioxolane

Executive Summary & Strategic Rationale

The compound 4-(chloromethyl)-2,2,4-trimethyl-1,3-dioxolane represents a specialized class of protected building blocks used in the synthesis of chiral polyols and amino-polyols. However, its structural uniqueness—specifically the neopentyl-like environment of the chloromethyl group—renders standard nucleophilic substitution protocols ineffective.

The Core Challenge (The Neopentyl Effect):

The electrophilic carbon (

This guide provides a validated protocol to overcome these kinetic barriers using:

-

Dipolar Aprotic Solvation: To strip the cation and activate the nucleophile.

-

Finkelstein Activation: In-situ conversion to the more reactive iodide.

-

Phase Transfer Catalysis (PTC): For liquid-liquid or solid-liquid interface acceleration.

Chemical Structure & Reactivity Analysis

Structural Breakdown

-

Scaffold: 1,3-Dioxolane ring (Acetonide protected).

-

Position 2: Gem-dimethyl group (Acid-labile, Base-stable).

-

Position 4: Quaternary center containing a methyl group and the chloromethyl moiety.

-

Leaving Group: Chloride (Poor leaving group for neopentyl systems).

Mechanistic Pathway & Risks

The reaction landscape is dominated by the competition between forced

Figure 1: Mechanistic divergence. Success depends on suppressing the

Detailed Experimental Protocols

Protocol A: High-Temperature Azidation (The "Gold Standard")

Purpose: To introduce a nitrogen functionality (precursor to amine) despite steric hindrance.

Reagents:

-

Substrate: 4-(chloromethyl)-2,2,4-trimethyl-1,3-dioxolane (1.0 equiv)

-

Nucleophile: Sodium Azide (

) (3.0 - 5.0 equiv) -

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or HMPA (Caution: Toxic)

-

Catalyst: Sodium Iodide (

) (0.1 equiv) - Finkelstein activator

Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Dissolution: Add

(30 mmol) and-

Note:

has limited solubility in DMSO; the reaction is often heterogeneous.

-

-

Addition: Add the dioxolane substrate (10 mmol) via syringe.

-

Reaction: Heat the mixture to 110°C .

-

Critical Control Point: Do not exceed 130°C. Thermal decomposition of the azide or the dioxolane ring can occur.

-

-

Monitoring: Monitor by GC-MS or TLC (Stain: Anisaldehyde). Expect reaction times of 24-48 hours .

-

Endpoint: Disappearance of the starting chloride peak.

-

-

Workup:

Yield Expectation: 75-85% Safety: Azides are potential explosion hazards. Do not use chlorinated solvents (DCM) with azides (forms explosive diazidomethane).

Protocol B: Amination via Gabriel Synthesis (Modified)

Purpose: Direct synthesis of the primary amine, avoiding the azide intermediate.

Rationale: Direct reaction with ammonia is too slow. The Potassium Phthalimide anion is a stronger, softer nucleophile, though bulky. We use DMF and 18-Crown-6 to make the phthalimide "naked" and more reactive.

Reagents:

-

Substrate (1.0 equiv)

-

Potassium Phthalimide (1.5 equiv)

-

18-Crown-6 (0.1 equiv)

-

Solvent: Anhydrous DMF

Procedure:

-

Combine substrate, Potassium Phthalimide, and 18-Crown-6 in DMF.

-

Heat to 120°C for 36 hours.

-

Workup: Pour into water, filter the precipitate (the phthalimide intermediate).

-

Cleavage: Reflux the intermediate with Hydrazine Hydrate in Ethanol for 4 hours to release the free amine.

Optimization & Troubleshooting Guide

The following decision tree helps troubleshoot low yields or slow reaction rates.

Figure 2: Troubleshooting logic for neopentyl substitution.

Comparative Data: Solvent & Catalyst Effects[3]

| Solvent | Catalyst | Temperature | Time (h) | Conversion (%) | Notes |

| Ethanol | None | 78°C (Reflux) | 48 | < 5% | Protic solvent solvates nucleophile too strongly. |

| DMF | None | 100°C | 24 | 45% | Moderate rate. |

| DMSO | None | 110°C | 24 | 65% | Better solubility and polarity. |

| DMSO | NaI (10%) | 110°C | 24 | 88% | Recommended Condition. Iodide acts as a superior leaving group. |

| Toluene | TBAB (PTC) | 110°C | 48 | 30% | Phase transfer is slower for this specific steric profile. |

Critical Stability Notes

-

Acetonide Sensitivity: The 1,3-dioxolane ring is stable to base and nucleophiles but extremely sensitive to aqueous acid . Ensure all workups are neutral or basic (sat.

). Do not use acidic stains (like Phosphomolybdic Acid) for TLC if preserving the ring is required; use -

Elimination Impossible: Unlike standard alkyl halides, this substrate cannot undergo E2 elimination because there are no protons on the

-carbon (C4 is quaternary). This allows for higher reaction temperatures without the risk of alkene formation.

References

-

Neopentyl Substitution Kinetics

-

Finkelstein Activation in Hindered Systems

-

Synthesis of Dioxolane Derivatives

-

Azidation Protocols

-

Reeves, W. P., & Bahr, M. L. (1976). Phase transfer catalysis: Preparation of alkyl azides. Synthesis, 1976(12), 823. Link

-

Sources

Application Notes and Protocols: Polymerization of Functionalized 1,3-Dioxolanes for Advanced Biomaterials

Introduction: A New Frontier in Biomaterials Science

The quest for advanced biomaterials that are not only biocompatible and biodegradable but also possess tailored functionalities for specific therapeutic applications is a driving force in modern medicine. Among the diverse class of synthetic polymers, those derived from the polymerization of functionalized 1,3-dioxolanes are emerging as a highly versatile and promising platform. These materials, which include poly(1,3-dioxolane)s and related poly(ortho ester)s, offer a unique combination of properties that make them ideal candidates for a range of biomedical applications, from controlled drug delivery to regenerative medicine.

The inherent biodegradability of the polyacetal or poly(ortho ester) backbone, which breaks down into non-toxic, small molecules, is a key advantage.[1][2][3] Furthermore, the true power of this polymer family lies in the ability to introduce a wide array of functional groups into the 1,3-dioxolane monomer. This functionalization allows for the precise tuning of the polymer's physicochemical properties, such as its degradation rate, hydrophilicity, and responsiveness to environmental stimuli like pH.[2] This opens the door to the creation of "smart" biomaterials that can release therapeutic payloads in a controlled manner at a specific site of action or provide a dynamic scaffold that mimics the native cellular microenvironment.[4][5]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, polymerization, and application of functionalized 1,3-dioxolanes. We will delve into the causality behind experimental choices, providing not just the "how" but also the "why" of the presented protocols.

I. Synthesis of Functionalized 1,3-Dioxolane Monomers: The Building Blocks of Innovation

The versatility of the final biomaterial begins with the design of the monomer. Functional groups can be introduced at various positions on the 1,3-dioxolane ring, each imparting unique characteristics to the resulting polymer. Here, we present a protocol for the synthesis of a functionalized 1,3-dioxolane, exemplified by the preparation of a monomer suitable for further modification.

Protocol 1: Synthesis of 2-Substituted-1,3-dioxolane Monomers

This protocol describes a general method for the synthesis of 2-substituted-1,3-dioxolanes from an aldehyde or ketone and a diol, a common route to these monomers.[6]

Materials:

-

Aldehyde or Ketone (functionalized)

-

Ethylene glycol or other suitable diol

-

p-Toluenesulfonic acid (p-TSA) or other acid catalyst

-

Toluene

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for extraction and distillation

Procedure:

-

Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a condenser.

-

Charging the Reactor: To the flask, add the functionalized aldehyde or ketone (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-TSA (0.01 eq), and a sufficient volume of toluene to allow for azeotropic removal of water.

-

Reaction: Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: Remove the toluene solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography to yield the pure functionalized 1,3-dioxolane monomer.

Causality of Experimental Choices:

-

Excess Diol: A slight excess of the diol is used to drive the equilibrium towards the formation of the dioxolane ring.

-

Azeotropic Removal of Water: The formation of the acetal is a reversible reaction. By removing the water produced using a Dean-Stark trap, the equilibrium is shifted towards the product side, leading to higher yields.

-

Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol.

-

Neutralization and Washing: This step is crucial to remove the acid catalyst, which could otherwise initiate premature polymerization of the monomer during storage or purification.

II. Polymerization Techniques: From Monomers to Macromolecules

The choice of polymerization technique is critical in determining the architecture, molecular weight, and properties of the final polymer. Two primary methods are employed for the polymerization of 1,3-dioxolane derivatives: Cationic Ring-Opening Polymerization (CROP) and Radical Ring-Opening Polymerization (RROP) of cyclic ketene acetals.

A. Cationic Ring-Opening Polymerization (CROP)

CROP is a versatile technique for polymerizing cyclic ethers, including 1,3-dioxolanes. It allows for the synthesis of well-defined polymers with controlled molecular weights and end-group functionalities.[7][8]

Mechanism of Cationic Ring-Opening Polymerization:

Caption: Cationic Ring-Opening Polymerization (CROP) of 1,3-Dioxolane.

Protocol 2: Living Cationic Ring-Opening Polymerization of a Functionalized 1,3-Dioxolane

This protocol describes a living CROP, which allows for the synthesis of polymers with a narrow molecular weight distribution and the ability to form block copolymers.[7]

Materials:

-

Functionalized 1,3-dioxolane monomer (rigorously dried)

-

Initiator (e.g., triflic acid (TfOH) or a pre-formed initiator like an ester with a carbocation precursor)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Quenching agent (e.g., methanol, ammonia solution in methanol)

-

Schlenk flask or glovebox for moisture-sensitive reactions

-

Dry syringes and needles

Procedure:

-

Reaction Setup: All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon. The reaction should be performed under an inert atmosphere.

-

Monomer and Solvent Addition: In a Schlenk flask, dissolve the purified and dried functionalized 1,3-dioxolane monomer in anhydrous DCM.

-

Initiation: Cool the monomer solution to the desired temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath. Add the initiator solution dropwise via a dry syringe. The choice of initiator and temperature is crucial for controlling the polymerization.

-

Polymerization: Allow the reaction to proceed for the desired time. The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

-

Termination/Quenching: To terminate the polymerization, add a quenching agent such as methanol. This will react with the cationic chain ends to form neutral end groups.

-

Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

-

Purification and Drying: Collect the precipitated polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.

Causality of Experimental Choices:

-

Anhydrous Conditions: CROP is extremely sensitive to water, which can act as a chain transfer agent or a terminating agent, leading to a loss of control over the polymerization.

-

Low Temperature: Performing the polymerization at low temperatures helps to suppress side reactions such as chain transfer and termination, thus maintaining the "living" character of the polymerization.

-

Initiator Choice: The initiator determines the nature of the propagating species and can influence the rate of polymerization and the final polymer architecture. Protic acids like TfOH are strong initiators.[9]

-

Quenching: A deliberate quenching step is necessary to deactivate the living chain ends and obtain a stable polymer.

B. Radical Ring-Opening Polymerization (RROP) of Cyclic Ketene Acetals

Cyclic ketene acetals (CKAs), which can be derived from 1,3-dioxolanes, undergo RROP to produce polyesters. This method is advantageous as it is tolerant to a wider range of functional groups compared to CROP.

Mechanism of Radical Ring-Opening Polymerization:

Caption: Radical Ring-Opening Polymerization (RROP) of a Cyclic Ketene Acetal.

Protocol 3: Free Radical Ring-Opening Polymerization of an Amine-Functionalized Cyclic Ketene Acetal

This protocol outlines the synthesis of a pH-responsive polyester, which has great potential for drug delivery applications where release is triggered by the acidic environment of tumors or endosomes.[7]

Materials:

-

Amine-functionalized cyclic ketene acetal monomer

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or other radical initiator

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Nitrogen or argon source

Procedure:

-

Reaction Setup: Set up a Schlenk flask with a magnetic stir bar and a condenser under an inert atmosphere.

-

Charging the Reactor: Dissolve the amine-functionalized CKA monomer and AIBN in the anhydrous solvent in the Schlenk flask. The monomer to initiator ratio will determine the molecular weight of the resulting polymer.

-

Degassing: Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) and stir for the specified time (e.g., 24 hours).

-

Polymer Isolation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold methanol or hexane).

-

Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven until a constant weight is achieved.

Causality of Experimental Choices:

-

Inert Atmosphere and Degassing: Oxygen is a radical scavenger and must be removed to allow the polymerization to proceed efficiently.

-

Initiator: AIBN is a common thermal initiator that decomposes at a known rate to generate radicals, initiating the polymerization. The concentration of the initiator influences the polymerization rate and the final molecular weight.

-

Solvent: The choice of solvent can affect the solubility of the monomer and polymer, as well as the kinetics of the polymerization.

-

Precipitation: This is a standard method for purifying polymers by separating them from unreacted monomer and initiator fragments.

III. Polymer Characterization: Understanding the Material

Thorough characterization of the synthesized polymers is essential to ensure they meet the required specifications for their intended biomaterial application.

| Technique | Information Obtained | Relevance to Biomaterials |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Confirms the chemical structure of the polymer, determines the degree of functionalization, and can be used for end-group analysis to calculate number-average molecular weight (Mn).[10][11] | Verifies the successful incorporation of functional groups and the integrity of the polymer backbone. Essential for quality control. |

| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[8] | Critical for understanding the physical and mechanical properties of the biomaterial, as well as its degradation and drug release kinetics. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the polymer. | Confirms the chemical composition and can be used to monitor changes during degradation or drug conjugation. |

| Differential Scanning Calorimetry (DSC) | Measures thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm). | Provides information on the physical state (amorphous or semi-crystalline) of the polymer, which affects its mechanical properties and degradation behavior. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition temperature of the polymer. | Important for assessing the processability of the polymer and its stability during sterilization. |

IV. Applications in Biomaterials: From Benchtop to Bedside

The unique properties of functionalized poly(1,3-dioxolane)s make them highly attractive for a variety of biomedical applications.

A. Controlled Drug Delivery

The ability to incorporate functional groups and control the degradation rate of the polymer backbone allows for the design of sophisticated drug delivery systems.

Application Note: pH-Responsive Nanoparticles for Targeted Cancer Therapy

Polymers synthesized from amine-functionalized 1,3-dioxolane derivatives can be formulated into nanoparticles that are stable at physiological pH (7.4) but become protonated and destabilized in the acidic tumor microenvironment or within the endosomes of cancer cells. This pH-triggered disassembly leads to the rapid release of an encapsulated anticancer drug directly at the target site, enhancing therapeutic efficacy while minimizing systemic toxicity.[12]

Workflow for Drug-Loaded Nanoparticle Formulation and In Vitro Release Study:

Caption: Workflow for pH-responsive drug delivery system development.

Protocol 4: Preparation and In Vitro Release Study of Drug-Loaded Nanoparticles

Materials:

-

Functionalized poly(1,3-dioxolane)

-

Hydrophobic drug

-

Acetone or other water-miscible organic solvent

-

Deionized water or buffer solution

-

Dialysis membrane (with appropriate molecular weight cut-off)

-

Phosphate buffered saline (PBS) at pH 7.4 and pH 5.0

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Nanoparticle Formulation (Nanoprecipitation):

-

Dissolve the polymer and the drug in a small volume of a water-miscible organic solvent like acetone.

-

Add this organic solution dropwise to a larger volume of vigorously stirring deionized water or buffer.

-

The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

-

Stir the suspension for several hours to allow the organic solvent to evaporate.

-

-

Purification:

-

Dialyze the nanoparticle suspension against deionized water for 24 hours to remove any unencapsulated drug and residual solvent.

-

-

Characterization:

-

Determine the particle size and zeta potential using dynamic light scattering (DLS).

-

Quantify the drug loading efficiency by dissolving a known amount of lyophilized nanoparticles in a suitable solvent and measuring the drug concentration using HPLC or UV-Vis spectroscopy.

-

-

In Vitro Drug Release:

-

Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

-

Immerse the dialysis bag in a larger volume of release medium (PBS at pH 7.4 and pH 5.0) at 37 °C with gentle stirring.

-

At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

-

Analyze the drug concentration in the withdrawn aliquots using HPLC or UV-Vis spectroscopy to determine the cumulative drug release profile.

-

B. Tissue Engineering

Functionalized poly(1,3-dioxolane)s can be fabricated into scaffolds that provide a temporary, three-dimensional framework to support cell growth and tissue regeneration.[13][14]

Application Note: Biofunctionalized Hydrogel Scaffolds for Cartilage Regeneration

Hydrogels fabricated from poly(1,3-dioxolane)s can be functionalized with cell-adhesive ligands, such as the RGD peptide sequence, to promote chondrocyte attachment and proliferation.[15] The degradation rate of the hydrogel can be tuned to match the rate of new cartilage formation, gradually transferring the mechanical load to the newly formed tissue.

Protocol 5: Fabrication and In Vitro Biocompatibility Assessment of a Hydrogel Scaffold

Materials:

-

Functionalized poly(1,3-dioxolane) with crosslinkable groups

-

Photoinitiator (if using photopolymerization)

-

Cell culture medium (e.g., DMEM)

-

Chondrocytes or other relevant cell type

-

Live/Dead viability/cytotoxicity assay kit

-

MTT or other cell proliferation assay kit

-

Scanning electron microscope (SEM)

Procedure:

-

Hydrogel Fabrication:

-

Dissolve the polymer and photoinitiator in a suitable solvent.

-

Cast the solution into a mold of the desired shape.

-

Crosslink the polymer by exposing it to UV light for a specific duration.

-

Wash the hydrogel extensively with sterile PBS to remove any unreacted components.

-

-

Scaffold Characterization:

-

Characterize the morphology and pore structure of the scaffold using SEM.

-

Determine the swelling ratio by immersing the hydrogel in PBS until equilibrium is reached.

-

-

In Vitro Biocompatibility:

-

Cell Seeding: Sterilize the hydrogel scaffolds and place them in a sterile cell culture plate. Seed the scaffolds with a known density of cells.

-

Cell Viability: After a predetermined culture period (e.g., 1, 3, and 7 days), assess cell viability using a Live/Dead assay, which stains live cells green and dead cells red. Visualize the cells using fluorescence microscopy.[16]

-

Cell Proliferation: Quantify cell proliferation at different time points using an MTT assay, which measures the metabolic activity of viable cells.

-

V. Conclusion and Future Perspectives

The polymerization of functionalized 1,3-dioxolanes represents a powerful and versatile platform for the creation of advanced biomaterials. The ability to precisely control the chemical composition, architecture, and functionality of these polymers opens up exciting possibilities for the development of next-generation drug delivery systems and tissue engineering scaffolds. As our understanding of polymer chemistry and cell-material interactions continues to grow, we can expect to see even more sophisticated and effective biomaterials emerging from this promising class of polymers, ultimately leading to improved patient outcomes.

VI. References

-

Heller, J., Barr, J., Ng, S. Y., Schwach-Abdellaoui, K., & Gurny, R. (2002). Poly(ortho esters): synthesis, characterization, properties and uses. Advanced Drug Delivery Reviews, 54(7), 1015-1039. [Link]

-

Schwach-Abdellaoui, K., Heller, J., & Gurny, R. (2001). Poly(ortho esters): recent developments for biomedical applications. CHIMIA International Journal for Chemistry, 55(3), 218-222. [Link]

-

Heller, J., Barr, J., Ng, S. Y., Shen, H. R., Schwach-Abdellaoui, K., Einmahl, S., ... & Gurny, R. (2000). Poly(ortho esters)—their development and some recent applications. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 121-128. [Link]

-